Bienvenue dans la boutique en ligne BenchChem!

Antofloxacin hydrochloride

Antimicrobial Resistance Helicobacter pylori GyrA Mutation

Select Antofloxacin hydrochloride for your R&D studies to leverage its uniquely validated differentiation over generic fluoroquinolones. This 8-amino-levofloxacin derivative demonstrates superior bactericidal activity against gyrA-mutant H. pylori (especially Asn87) and provides a safer cardiac profile with a 10.5-fold higher hERG IC50 (460.37 μM) than levofloxacin. Its photostability, ~20 h half-life, and weak CYP1A2 inhibition make it the definitive tool for PK/PD modeling of once-daily regimens and for developing light-exposed formulations. Ensure your research data reflects the correct structure-activity relationship—do not substitute with less active or riskier analogs.

Molecular Formula C18H22ClFN4O4
Molecular Weight 412.8 g/mol
CAS No. 873888-67-6
Cat. No. B1667554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntofloxacin hydrochloride
CAS873888-67-6
SynonymsAntofloxacin HCl;  (S)-Antofloxacin hydrochloride
Molecular FormulaC18H22ClFN4O4
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl
InChIInChI=1S/C18H21FN4O4.ClH/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22;/h7,9H,3-6,8,20H2,1-2H3,(H,25,26);1H/t9-;/m0./s1
InChIKeyOESOQRSLLMARQW-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antofloxacin Hydrochloride (CAS 873888-67-6): Technical Baseline for Fluoroquinolone Procurement and Research Selection


Antofloxacin hydrochloride (CAS 873888-67-6) is an 8-amino-fluoroquinolone derivative of levofloxacin, developed and approved in China for treating acute bacterial infections, including acute exacerbations of chronic bronchitis (AECB) and acute pyelonephritis (AP) [1]. It is a broad-spectrum, orally active antibacterial agent that targets bacterial DNA gyrase and topoisomerase IV . As a member of the fluoroquinolone class, it exhibits concentration-dependent bactericidal activity, with its efficacy best predicted by the pharmacokinetic/pharmacodynamic (PK/PD) parameter AUC/MIC [2]. This compound is of particular interest for research and clinical applications where activity against resistant strains or an improved safety profile is a key decision factor.

Why Antofloxacin Hydrochloride Cannot Be Directly Substituted with Generic Fluoroquinolones: A Guide to Structural Differentiation


Generic substitution among fluoroquinolones is often not straightforward due to significant variations in their activity spectra, safety profiles, and pharmacokinetic properties, which are driven by specific structural modifications [1]. Antofloxacin hydrochloride, as an 8-amino derivative of levofloxacin, possesses a unique substitution pattern that directly impacts its interaction with bacterial targets and host proteins [2]. This results in quantifiable differences in key performance attributes—including potency against gyrA-mutant Helicobacter pylori, cardiac safety margins related to hERG channel inhibition, photostability, and metabolic interactions [3][4]. These are not class-wide properties, and selecting the wrong analog can lead to therapeutic failure against resistant pathogens or introduce unacceptable safety risks. The evidence below provides the specific, quantitative data needed to justify the selection of antofloxacin hydrochloride over its closest comparators for specialized research and clinical applications.

Antofloxacin Hydrochloride: Direct Comparative Data Against Levofloxacin and Other Fluoroquinolones for Informed Scientific Selection


Potency Against Levofloxacin-Resistant H. pylori Strains: A Head-to-Head Comparison of Antofloxacin vs. Levofloxacin

Antofloxacin hydrochloride demonstrates quantifiably superior antibacterial activity against gyrA mutation-positive H. pylori strains, particularly those with an Asn87 mutation, when compared directly to levofloxacin . This is a critical finding, as levofloxacin resistance in H. pylori is primarily mediated by such mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene . The specific quantitative data, showing a lower MIC for antofloxacin against these clinically relevant resistant mutants, provides a clear, evidence-based reason to select this compound over levofloxacin for research involving fluoroquinolone-resistant H. pylori or for developing novel eradication regimens.

Antimicrobial Resistance Helicobacter pylori GyrA Mutation

Comparative Cardiotoxicity Risk: Reduced hERG Channel Inhibition by Antofloxacin vs. Sparfloxacin and Levofloxacin

In a direct, whole-cell patch-clamp comparison of hERG potassium channel inhibition—a surrogate for QT interval prolongation and torsades de pointes risk—antoffloxacin hydrochloride (AX) exhibited the least potent inhibition among the tested fluoroquinolones [1]. The IC50 value for antofloxacin (460.37 μM) is significantly higher than those for levofloxacin (43.86 μM) and sparfloxacin (2.69 μM), indicating a substantially reduced potential for this cardiotoxic side effect [1]. This quantitative safety margin is a key differentiator, as it suggests that antofloxacin may be a safer alternative in populations or models where QT prolongation is a concern.

Cardiotoxicity hERG Channel QT Prolongation

Comparative Photostability and Phototoxicity: Reduced Photosensitization by Antofloxacin vs. Levofloxacin

Fluoroquinolone phototoxicity is a significant clinical and safety concern. A comparative photochemical study demonstrated that antofloxacin (ANT) is relatively photostable and non-phototoxic when compared with its close structural analog, levofloxacin (LEV) [1]. The study attributes this improved safety profile to the insertion of an amino group at the C-5 position of the antofloxacin molecule, which alters its photochemical behavior and reduces its ability to act as a photosensitizer [1]. This represents a quantifiable structural advantage that translates directly into a lower risk of phototoxic reactions.

Phototoxicity Photostability Fluoroquinolone Safety

Comparative Human Pharmacokinetics: Extended Half-Life of Antofloxacin vs. Levofloxacin

The pharmacokinetic profile of antofloxacin hydrochloride in healthy volunteers shows a terminal elimination half-life (t1/2β) of approximately 20 hours [1]. This is notably longer than the 6-8 hour half-life typically reported for levofloxacin [2]. The extended half-life supports a once-daily dosing regimen (e.g., 300 mg or 400 mg load then 200 mg daily) [1][3], which is a significant practical advantage for patient compliance and treatment logistics compared to the twice-daily dosing often required for levofloxacin [3]. The linear pharmacokinetics across a 300-500 mg dose range further supports predictable and manageable dosing [1].

Pharmacokinetics Half-Life Dosing Regimen

CYP1A2 Interaction Profile: Mechanism-Based Inhibition of Theophylline Metabolism by Antofloxacin

Antofloxacin is a mechanism-based inhibitor (MBI) of CYP1A2, a major drug-metabolizing enzyme [1]. A physiologically based pharmacokinetic (PBPK) model developed from rat and human data predicts a clinically significant interaction with theophylline, a narrow therapeutic index drug and CYP1A2 substrate [1]. The study showed that multi-dose antofloxacin (20 mg/kg b.i.d.) significantly increased theophylline AUC in rats, while a single dose had no effect, confirming the time-dependent nature of the MBI [1]. This is a crucial differentiating factor from other fluoroquinolones that may be weaker or non-MBI inhibitors of CYP1A2. This knowledge is essential for planning studies involving co-administered drugs and for managing potential toxicity.

Drug-Drug Interaction CYP1A2 Mechanism-Based Inhibition

Optimal Application Scenarios for Antofloxacin Hydrochloride Based on Validated Comparative Evidence


Research on Fluoroquinolone-Resistant Helicobacter pylori

Antofloxacin hydrochloride is the preferred compound for in vitro and in vivo studies targeting gyrA-mutant H. pylori, especially those with the common Asn87 mutation. Direct comparative data confirms its superior activity over levofloxacin against these strains , making it a valuable tool for investigating mechanisms of resistance and developing novel combination therapies for refractory H. pylori infections.

Cardiac Safety Pharmacology Studies (QT Prolongation Risk Assessment)

In preclinical safety pharmacology, antofloxacin hydrochloride serves as a valuable comparator or test article due to its well-characterized and relatively weak inhibition of the hERG channel. Its IC50 of 460.37 μM against hERG, which is 10.5-fold and 171-fold higher than levofloxacin and sparfloxacin, respectively, provides a quantifiable benchmark for assessing the cardiotoxic potential of new chemical entities in its class [1].

Development of Light-Stable Fluoroquinolone Formulations

For research involving drug formulations or delivery systems where photostability is a critical quality attribute, antofloxacin hydrochloride offers a distinct advantage. Comparative photochemical studies demonstrate its relative photostability and non-phototoxic nature compared to levofloxacin [2], making it a more robust candidate for developing topical, ophthalmic, or other light-exposed formulations.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Once-Daily Dosing Regimens

The long elimination half-life of ~20 hours for antofloxacin hydrochloride supports its use in PK/PD studies designed to evaluate once-daily dosing strategies [3]. This property simplifies experimental protocols in animal models and can be leveraged in clinical trial design to improve patient compliance and treatment outcomes, differentiating it from twice-daily comparators like levofloxacin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antofloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.